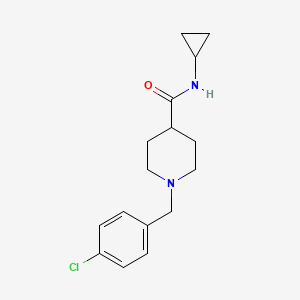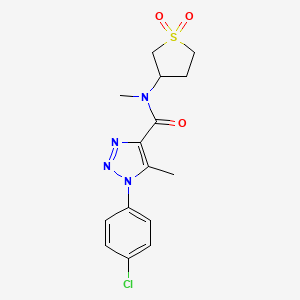![molecular formula C17H24N2O4S B4435566 N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide
Descripción general
Descripción
N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide, also known as NMCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of specific enzymes or proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide can reduce inflammation in the body.
Biochemical and Physiological Effects
N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, it has been found to have anti-viral properties. It has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a wealth of information available on its properties and potential applications. In addition, it is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in experiments. In addition, it has been found to have some toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and may be able to prevent or slow the progression of these diseases.
Another area of interest is its potential use in the treatment of viral infections. It has been found to have anti-viral properties and may be able to inhibit the replication of a wide range of viruses.
Finally, there is interest in exploring the use of N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide in combination with other compounds to enhance its therapeutic effects. For example, it may be possible to combine N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide with other anti-inflammatory compounds to increase its effectiveness in reducing inflammation.
Conclusion
In conclusion, N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide is a well-characterized compound that has been extensively studied for its potential therapeutic applications. It has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. While there are some limitations to its use in lab experiments, there is a great deal of interest in exploring its potential applications in the treatment of a variety of diseases.
Propiedades
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(19-10-12-23-13-11-19)15-8-4-5-9-16(15)18-24(21,22)14-6-2-1-3-7-14/h4-5,8-9,14,18H,1-3,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAQIIHCPIXPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-(4-hydroxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435505.png)
![7,7-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435513.png)
![N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435534.png)
![1-(2-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435537.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4435549.png)

![N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435558.png)
![2-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4435569.png)
![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)